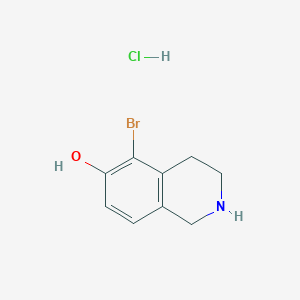
5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Wirkmechanismus
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride is related to its high affinity for the mu-opioid receptor. This receptor is involved in the modulation of pain and reward pathways in the brain. By binding to this receptor, this compound can modulate these pathways and potentially lead to the development of new treatments for pain and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. By binding to the mu-opioid receptor, this compound can modulate pain and reward pathways in the brain. Additionally, this compound has been shown to have anxiolytic effects in animal models, indicating its potential for the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride in lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the role of these receptors in the body. Additionally, the synthesis method for this compound is well-established and can be easily replicated in a laboratory setting.
One limitation of using this compound in lab experiments is its potential for off-target effects. This compound has been shown to bind to other receptors in addition to the mu-opioid receptor, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride. One area of interest is in the development of new treatments for pain and addiction. By modulating the mu-opioid receptor, this compound has the potential to be used as a novel therapeutic agent.
Another future direction for research is in the development of new PET imaging agents. This compound has shown promise as a radioligand for PET imaging, and further research in this area could lead to the development of new diagnostic tools for a variety of medical conditions.
Finally, there is potential for further research into the anxiolytic effects of this compound. This compound has shown promise in animal models, and further research could lead to the development of new treatments for anxiety disorders.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its high affinity for the mu-opioid receptor makes it a useful tool for studying the role of these receptors in the body. Additionally, this compound has potential for use as a radioligand in PET imaging and for the development of new treatments for pain, addiction, and anxiety disorders. Further research in these areas could lead to important advances in medical science.
Synthesemethoden
The synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride involves the reaction of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline with hydrobromic acid and acetic anhydride. This reaction results in the formation of the desired compound in high yield and purity. The synthesis method has been optimized and can be easily replicated in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride has been studied for a variety of scientific research applications. One of the main areas of interest is in the study of opioid receptors. This compound has been shown to have a high affinity for the mu-opioid receptor, making it a useful tool for studying the role of these receptors in the body. Additionally, this compound has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
Eigenschaften
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-9-7-3-4-11-5-6(7)1-2-8(9)12;/h1-2,11-12H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWMSDMROZKIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)O)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

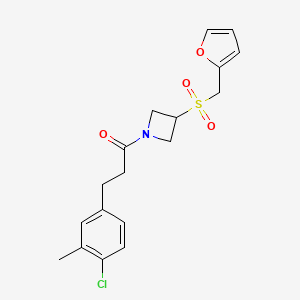
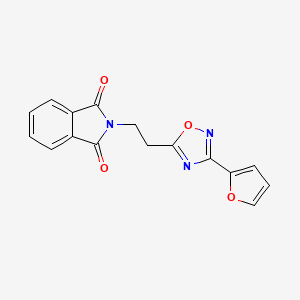
![3,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2660591.png)
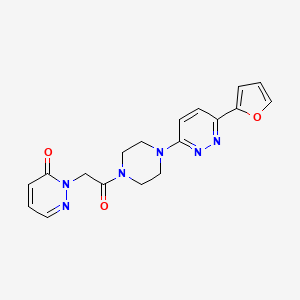
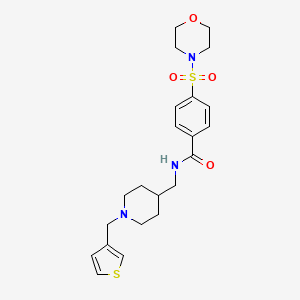

![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2660598.png)
![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2660599.png)
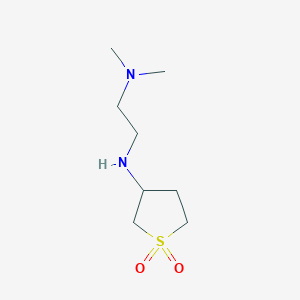
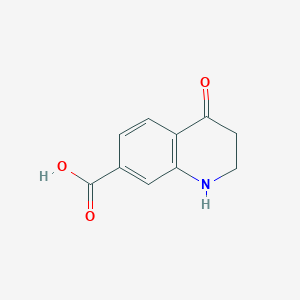

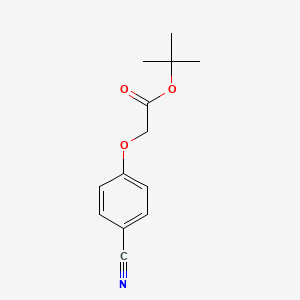
![4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane](/img/structure/B2660605.png)
![2-Benzyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2660609.png)